2-(2-Fluoro-6-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Overview

Description

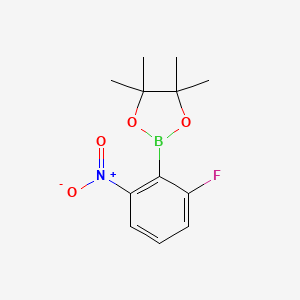

2-(2-Fluoro-6-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester characterized by a phenyl ring substituted with a fluorine atom at the ortho-position (C2) and a nitro group at the para-position relative to fluorine (C6). The dioxaborolane core (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) stabilizes the boron atom, making the compound suitable for cross-coupling reactions such as Suzuki-Miyaura couplings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-6-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-fluoro-6-nitrophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The general reaction scheme is as follows:

2-Fluoro-6-nitrophenylboronic acid+Pinacol→this compound

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-6-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acid derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of boronic acid derivatives.

Reduction: Formation of 2-(2-Amino-6-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in drug design and development. Its ability to interact with biological targets makes it a candidate for:

- Anticancer Agents : Preliminary studies indicate that derivatives of this compound may inhibit specific kinases implicated in cancer progression. For instance, compounds with similar structures have shown significant inhibition of DYRK1A (Dual-specificity Tyrosine-phosphorylation Regulated Kinase 1A), which is associated with various neurodegenerative diseases and cancers .

Materials Science

The incorporation of boron into organic frameworks can enhance material properties:

- Polymer Chemistry : The compound can be utilized as a building block in the synthesis of boron-containing polymers that exhibit unique thermal and mechanical properties. This is particularly relevant in developing materials for electronic applications.

Chemical Synthesis

The reactivity of 2-(2-Fluoro-6-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane allows it to serve as:

- Reagents in Organic Synthesis : Its ability to form complexes with various substrates facilitates its use in synthetic pathways for creating more complex organic molecules .

Case Studies

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-6-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with various molecular targets and pathways. The boron atom in the dioxaborolane ring can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

Electron-Withdrawing vs. Electron-Donating Groups

- 2-(2-Fluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1189042-70-3): Differs in nitro group placement (C3 vs. C6), leading to distinct electronic effects. Molecular weight: 267.06 g/mol (identical to the target compound).

2-(5-Chloro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1073353-99-7):

2-(4-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane :

Substituent Position and Steric Effects

Stability and Handling

- The target compound and its nitro-substituted analogs (e.g., CAS 1189042-70-3) require storage at 2–8°C in dry conditions due to moisture sensitivity .

- Fluorine’s inductive effect enhances hydrolytic stability compared to hydroxyl-containing derivatives (e.g., 2-fluoro-6-nitrophenol, CAS 1526-17-6), which are prone to oxidation .

Biological Activity

2-(2-Fluoro-6-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with potential applications in medicinal chemistry and material science. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₂H₁₅BFNO₄

- Molecular Weight : 267.06 g/mol

- CAS Number : 2490666-20-9

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Notably, it has been studied for its potential as an inhibitor of β-lactamase enzymes. These enzymes are responsible for antibiotic resistance in bacteria by hydrolyzing β-lactam antibiotics. The compound's structure allows it to form reversible complexes with these enzymes, thus restoring the efficacy of β-lactam antibiotics against resistant strains .

Antimicrobial Activity

Recent studies have demonstrated the effectiveness of this compound in combating bacterial infections. In vitro assays have shown that it can inhibit the growth of various Gram-positive and Gram-negative bacteria. The following table summarizes its antimicrobial activity against selected pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Klebsiella pneumoniae | 32 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Case Studies

- β-Lactamase Inhibition : A study published in Nature highlighted that the compound effectively inhibited the activity of various β-lactamases (e.g., TEM-1 and CTX-M) in laboratory settings. This inhibition was shown to restore the sensitivity of E. coli strains to ampicillin when used in combination therapies .

- Synergistic Effects : Another investigation assessed the synergistic effects of this compound when combined with traditional antibiotics. Results indicated that co-administration with meropenem significantly reduced bacterial load in murine models of infection .

Safety and Toxicology

While the compound shows promise in antimicrobial applications, safety assessments are crucial. Preliminary toxicological evaluations indicate moderate toxicity levels; however, further studies are required to establish comprehensive safety profiles for clinical use .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2-(2-Fluoro-6-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A general protocol involves reacting pinacolborane with a halogenated precursor (e.g., 2-fluoro-6-nitroaryl halide) under inert conditions. Key steps include:

- Using a Pd catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) to facilitate boron-aryl bond formation.

- Optimizing reaction temperature (60–100°C) and solvent (tetrahydrofuran or dioxane) to enhance yield .

- Purification via column chromatography to isolate the dioxaborolane product. Note: Substituents like nitro and fluoro groups may require adjusted stoichiometry due to their electron-withdrawing effects .

Q. How is this compound characterized in academic research?

Characterization relies on spectroscopic and spectrometric techniques:

- ¹H/¹³C NMR : To confirm the aromatic proton environment and methyl groups on the dioxaborolane ring .

- IR spectroscopy : Identifies B-O stretching (~1,350 cm⁻¹) and nitro group vibrations (~1,520 cm⁻¹) .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and isotopic patterns .

- X-ray crystallography (if crystalline): Resolves the boronate ester geometry .

Advanced Research Questions

Q. How do the nitro and fluoro substituents influence reactivity in Suzuki-Miyaura cross-coupling?

The nitro group (-NO₂) is strongly electron-withdrawing, which:

- Reduces electron density on the aryl ring, slowing oxidative addition in Pd-catalyzed reactions.

- May necessitate higher catalyst loading or electron-rich ligands (e.g., SPhos) to improve efficiency . The fluoro substituent (-F) at the ortho position:

- Introduces steric hindrance, potentially lowering coupling yields.

- Stabilizes intermediates via inductive effects, which can be leveraged in regioselective reactions . Methodological Tip: Screen ligands (e.g., XPhos, DavePhos) to balance steric and electronic effects .

Q. What strategies address solubility challenges during reaction optimization?

Dioxaborolanes often exhibit poor solubility in non-polar solvents. Recommended approaches include:

- Using polar aprotic solvents (e.g., THF, DMF) to enhance dissolution .

- Sonication or heating to temporarily improve solubility during reagent mixing.

- Derivatizing the boronate ester with solubilizing groups (e.g., polyethylene glycol chains) . Data Insight: In THF, trialkoxyborohydride species dominate, aiding reactivity despite low solubility .

Q. How can researchers resolve contradictions in reported reactivity with similar dioxaborolanes?

Discrepancies often arise from substituent electronic effects. For example:

- 2,5-Dichlorophenyl analogs exhibit faster coupling than 3,4-dichlorophenyl derivatives due to reduced steric clash .

- Nitro groups may deactivate the aryl ring but enhance stability during purification. Experimental Design: Perform controlled comparisons using identical catalysts and conditions. Use Hammett constants (σ) to predict electronic contributions .

Q. What are the implications of the nitro group’s redox activity in catalytic cycles?

The nitro group can participate in side reactions under reducing conditions:

- Reduction to amine : Occurs in the presence of H₂ or borohydrides, altering reactivity.

- Catalyst poisoning : Nitro intermediates may bind Pd centers, requiring scavengers (e.g., molecular sieves) . Mitigation: Use mild reductants (e.g., NaBH₄) and monitor reaction progress via TLC or in-situ IR .

Q. Key Recommendations

Properties

IUPAC Name |

2-(2-fluoro-6-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BFNO4/c1-11(2)12(3,4)19-13(18-11)10-8(14)6-5-7-9(10)15(16)17/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBZCNQOYIGMCGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BFNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.